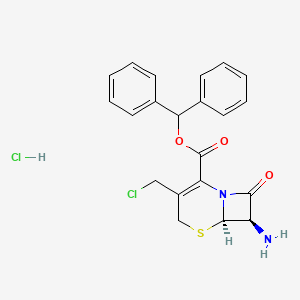

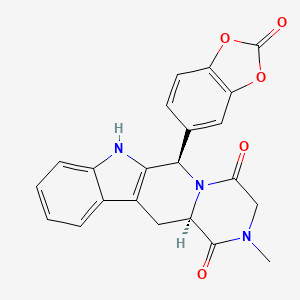

Tadalafil dioxolone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tadalafil dioxolone is a compound related to Tadalafil . Tadalafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type-5 (PDE-5) and is administered orally for the treatment of erectile dysfunction .

Synthesis Analysis

The synthesis of Tadalafil and its related substances has been studied extensively. Two synthetic schemes were evaluated to study the impurity profile of Tadalafil. Six impurities were detected in the bulk substance (prepared by two methods) at a level of 0.1-0.15%. The identification, synthesis, characterization of impurities (related substances) and metabolite, and the origin of their formation is described . In another study, four novel analogues of the phosphodiesterase type 5 (PDE5) inhibitor—Tadalafil, were synthesized .Molecular Structure Analysis

The molecular formula of Tadalafil dioxolone is C22H17N3O5. It has a molecular weight of 403.3875. The structure has 2 defined stereocenters . A study also discussed the characterization and stability of amorphous Tadalafil and four crystalline polymorphs .Chemical Reactions Analysis

The electrochemical behavior of Tadalafil has been studied using adsorptive stripping square wave voltammetry at multiwalled carbon nanotube paste electrode (MWCNTPE) and modified TiO2-multiwalled carbon nanotube paste electrode (TiO2-MWCNTPE) . Another study discussed the synthesis and structure revision of dimeric Tadalafil analogue adulterants in dietary supplements . A novel degradation product of Tadalafil was observed only in acidic condition .Physical And Chemical Properties Analysis

Tadalafil has properties such as poor aqueous solubility, hygroscopic properties, stability, particle size, and biopharmaceutical issues such as dissolution rate .科学研究应用

Treatment of Erectile Dysfunction

Tadalafil is widely used for the treatment of erectile dysfunction (ED). A meta-analysis was conducted to evaluate the efficacy and safety of tadalafil daily compared with tadalafil on-demand in treating men with ED after at least 24 weeks of long-term treatment . The analysis found that tadalafil daily had a greater improvement than tadalafil on-demand in terms of International Index of Erectile Function-Erectile Function (IIEF-EF), SEP2, and SEP3 in treating ED after at least 24 weeks of treatment .

Combination Therapies for Erectile Dysfunction

The literature on combination therapy vs monotherapy for the treatment of erectile dysfunction (ED) was compared. The authors found that combination therapy with phosphodiesterase type 5 (PDE5) inhibitors in conjunction with other accepted treatment modalities, including tadalafil, was associated with statistically significant improvements in symptoms as measured by the International Index of Erectile function (IIEF) score, with no increase in adverse effects .

Skin Penetration Enhancement

The optimized proniosomes loaded with tadalafil demonstrated significant enhancement of skin penetration by up to 5.5-fold, compared to control topical suspension . Tadalafil-loaded proniosomes showed superior skin permeability over sildenafil- and vardenafil-loaded proniosomes .

4. Treatment of Inflammation and Cognitive Function Tadalafil treatment improves inflammation, cognitive function, and mismatch negativity of patients with low urinary tract symptoms and erectile dysfunction (BPH/ LUTS-ED). Patients with BPH/LUTS-ED showed increased CD4+CD28− autoreactive T-cells and higher levels of pro-inflammatory interleukins IL-6, IL-17 and IL-18, compared to controls . Inflammatory, psychometric and electrophysiological parameters were normalized after tadalafil treatment .

Adsorption Experiments

This study investigated the potential of raw eggshell as a low-cost adsorbent on the removal of tadalafil by adsorption experiments .

作用机制

Target of Action

The primary target of 2’-Oxo Tadalafil, also known as Tadalafil Dioxolone, is phosphodiesterase-5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . It plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP), a molecule that is involved in the regulation of blood flow in certain parts of the body .

Mode of Action

2’-Oxo Tadalafil acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to an increase in cGMP levels, which in turn triggers a series of biochemical events leading to the relaxation of smooth muscle cells. This relaxation allows for increased blood flow, which is particularly relevant in the treatment of conditions like erectile

安全和危害

未来方向

There is evidence for benefits and risks of Tadalafil as a non-prescription medicine . A number of phosphodiesterase 5 (PDE5) inhibitors approved by authorities have been used successfully in the treatment of erectile dysfunction. These medicines must be prescribed carefully due to their adverse effects, but they and their analogues are being illegally added to dietary supplements .

属性

IUPAC Name |

(2R,8R)-6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3/t15-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWNUEJPRUVNTD-FOIQADDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346602-17-2 |

Source

|

| Record name | Tadalafil dioxolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)